REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:25]=[CH:24][C:10]3[S:11][C:12]4[CH:17]=[CH:16][C:15]([C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)=[CH:14][C:13]=4[C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C[O:32][B:33](OC)[O:34]C>O1CCCC1>[C:18]1([C:15]2[CH:16]=[C:17]([B:33]([OH:34])[OH:32])[C:12]3[S:11][C:10]4[CH:24]=[CH:25][C:7]([C:1]5[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=5)=[CH:8][C:9]=4[C:13]=3[CH:14]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
2,8-diphenyldibenzo[b,d]thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=C(SC3=C2C=C(C=C3)C3=CC=CC=C3)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.67 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
continuously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to equilibrate to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cool to −60° C.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with 20% aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted the organic layer with ethyl acetate
|
Type
|
WASH
|
Details
|
ethyl acetate layer was then washed thoroughly with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=C(SC3=C2C=C(C=C3)C3=CC=CC=C3)C(=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |